molecular formula C13H22ClN5 B5910018 N2-TERT-BUTYL-6-CHLORO-N4-CYCLOHEXYL-1,3,5-TRIAZINE-2,4-DIAMINE

N2-TERT-BUTYL-6-CHLORO-N4-CYCLOHEXYL-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B5910018
M. Wt: 283.80 g/mol
InChI Key: JHGXMCKLWVCQEH-UHFFFAOYSA-N
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Description

N2-Tert-Butyl-6-chloro-N4-cyclohexyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C13H22ClN5 and a molecular weight of 283.80 g/mol . This derivative of the 1,3,5-triazine-2,4-diamine scaffold is of significant interest in medicinal and agrochemical research. The 1,3,5-triazine-2,4-diamine core structure, with substitutions at the N2 and 6-positions, has been identified as a versatile framework for developing bioactive molecules . Research indicates that this class of compounds shows potential for targeting a wide array of biological targets, including various enzymes and receptors . Specifically, N2,N6-substituted 1,3,5-triazine-2,4-diamines have demonstrated activity in inhibiting cancer-related enzymes such as DNA topoisomerase IIα and a range of kinases, as well as in binding to central nervous system (CNS)-relevant receptors like the histamine H4 receptor and the serotonin 5-HT6 receptor . The presence of a chlorine atom at the 6-position of the triazine ring offers a reactive site for further synthetic modification, making this compound a valuable building block or synthetic intermediate for creating more complex molecules for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-N-tert-butyl-6-chloro-4-N-cyclohexyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClN5/c1-13(2,3)19-12-17-10(14)16-11(18-12)15-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGXMCKLWVCQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201267
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Comparison with Similar Compounds

Substituent Analysis

The compound is compared to 6-methylthio-1,3,5-triazine-2,4-diamine (prometryn) [CAS 7429-90-5], a known herbicide under the U.S. Emergency Planning and Community Right-to-Know Act (EPCRA) . Key structural distinctions include:

  • N2/N4 Substituents :
    • Target compound : N2-tert-butyl (branched alkyl) and N4-cyclohexyl (cyclic alkyl).
    • Prometryn : N2 and N4 are both isopropyl groups (simpler branched alkyl).
  • 6-Position Functional Group :
    • Target compound : Chlorine (electron-withdrawing, polar substituent).
    • Prometryn : Methylthio group (-SMe; sulfur-containing, less electronegative).

Implications of Substituent Variations

  • Reactivity : The chlorine atom at position 6 may confer greater resistance to hydrolysis compared to prometryn’s methylthio group, which is susceptible to oxidation or metabolic cleavage.
  • Environmental Impact : Chlorinated triazines often exhibit prolonged environmental persistence, raising concerns about bioaccumulation, whereas sulfur-containing analogs like prometryn may degrade more readily via microbial or photolytic pathways .

Data Table: Comparative Analysis

Property N2-TERT-BUTYL-6-CHLORO-N4-CYCLOHEXYL-1,3,5-TRIAZINE-2,4-DIAMINE 6-Methylthio-1,3,5-triazine-2,4-diamine (Prometryn)
CAS Number Not explicitly listed in evidence 7429-90-5
N2 Substituent tert-butyl isopropyl
N4 Substituent cyclohexyl isopropyl
6-Position Group Chlorine Methylthio (-SMe)
Molecular Weight (Inferred) Higher (due to bulky substituents) 241.36 g/mol
Aqueous Solubility (Predicted) Low (hydrophobic groups) 33 mg/L (moderate)
Primary Use Hypothesized herbicide/pharmaceutical Herbicide
Regulatory Status Unknown EPCRA-regulated

Research Findings and Implications

  • Environmental Persistence : Chlorine’s stability compared to methylthio groups suggests the target compound could pose greater long-term ecological risks, necessitating rigorous biodegradation studies.
  • Gaps in Data : Specific toxicity, pharmacokinetic, and environmental fate data for the target compound are absent in the provided evidence. Further research is critical to evaluate its safety profile and regulatory standing.

Biological Activity

N2-tert-butyl-6-chloro-N4-cyclohexyl-1,3,5-triazine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18ClN5. The structure consists of a triazine ring substituted with a tert-butyl group at the N2 position and a cyclohexyl group at the N4 position, along with a chlorine atom at the 6 position. These substitutions are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that triazine derivatives exhibit significant antimicrobial properties. For instance, a study focusing on various triazine compounds reported that this compound showed promising in vitro activity against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus150 nM
Escherichia coli200 nM
Pseudomonas aeruginosa300 nM

This data suggests that the compound has a potent inhibitory effect on gram-positive bacteria like S. aureus, while showing moderate activity against gram-negative bacteria.

The mechanism by which this compound exerts its antimicrobial effects involves the release of nitric oxide (NO- ) upon activation within bacterial cells. This release is linked to the inhibition of essential bacterial enzymes such as InhA, which is crucial for fatty acid synthesis in bacteria. The compound's activity was further supported by studies demonstrating that it operates through an intrabacterial drug metabolism (IBDM) platform .

Case Studies

  • Study on Antitubercular Activity : A study exploring the antitubercular properties of triazines indicated that this compound exhibited significant activity against Mycobacterium tuberculosis. The compound was shown to inhibit bacterial growth effectively while maintaining low cytotoxicity towards mammalian cells (CC50 = 9.6 µM) .
  • Optimization Studies : Further optimization led to derivatives with improved solubility and pharmacokinetic profiles. For instance, modifications introduced by adding morpholine groups enhanced both solubility and efficacy against resistant strains .

Comparative Analysis with Other Triazines

The biological activity of this compound can be compared with other triazines known for their antimicrobial properties:

Compound MIC against S. aureus (nM) CC50 (µM)
N2-tert-butyl-6-chloro-N4-cyclohexyl1509.6
JSF-20191008.0
JSF-2513757.0

This table illustrates that while N2-tert-butyl-6-chloro-N4-cyclohexyl has competitive MIC values, ongoing research aims to enhance its efficacy further.

Q & A

Q. What analytical techniques are recommended for structural confirmation of N2-tert-butyl-6-chloro-N4-cyclohexyl-1,3,5-triazine-2,4-diamine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to resolve substituent positions on the triazine core. For example, tert-butyl and cyclohexyl groups exhibit distinct splitting patterns due to their stereochemical environments.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass analysis, focusing on isotopic peaks for chlorine (35^{35}Cl/37^{37}Cl) .
  • X-ray Crystallography: For unambiguous structural determination, employ SHELX programs (e.g., SHELXL) to refine crystal structures. This is critical for resolving ambiguities in substituent orientation .

Q. How does the solubility profile of this compound influence experimental design in environmental studies?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMSO) for dissolution due to the compound’s hydrophobic tert-butyl and cyclohexyl groups.
  • Environmental Partitioning: Assess solubility in water (likely low; <1 mg/L) to predict mobility in soil systems. Compare with structurally analogous herbicides like terbuthylazine (log KowK_{ow} ~3.5) to infer adsorption coefficients .

Intermediate Research Questions

Q. What synthetic routes optimize yield for this compound?

Methodological Answer:

  • Stepwise Nucleophilic Substitution: React cyanuric chloride first with tert-butylamine (0°C, THF) to minimize di-substitution, then add cyclohexylamine at elevated temperatures (40–60°C).
  • Catalysis: Use triethylamine to scavenge HCl, improving reaction efficiency. Monitor intermediates via TLC (silica gel, hexane:ethyl acetate) .

Q. How can researchers address discrepancies in degradation rates reported for triazine derivatives in soil?

Methodological Answer:

  • Controlled Aging Studies: Replicate soil types (e.g., loamy vs. sandy) and organic matter content to isolate variables affecting degradation. For example, terbuthylazine shows 50% degradation in 30–60 days depending on soil pH .
  • Isotopic Labeling: Use 14^{14}C-labeled analogs to track mineralization pathways and distinguish between biotic/abiotic degradation mechanisms .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to photosynthetic enzymes (e.g., D1 protein in PSII)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of PSII (PDB: 3ARC) to model interactions. Focus on hydrogen bonding between the triazine ring and Ser264/His215 residues.
  • QM/MM Simulations: Combine quantum mechanics (DFT) and molecular mechanics to evaluate electron transfer inhibition, correlating with experimental IC50_{50} values from chlorophyll fluorescence assays .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of triazine derivatives?

Methodological Answer:

  • High-Resolution Diffraction: Collect data at low temperature (100 K) to reduce thermal motion artifacts. Refine using SHELXL with anisotropic displacement parameters for heavy atoms (Cl, N).
  • Electron Density Maps: Analyze residual density peaks to confirm the dominant tautomer. For example, terbuthylazine’s tautomeric equilibrium shifts under acidic conditions, affecting herbicide activity .

Q. What advanced detection methods are suitable for trace analysis in environmental matrices?

Methodological Answer:

  • Molecularly Imprinted Polymers (MIPs): Develop MIP-based sensors with acrylamide functional monomers to enhance selectivity for the triazine core. Electrochemical detection (e.g., differential pulse voltammetry) achieves limits of detection (LOD) <0.1 ppb .
  • LC-MS/MS: Use a C18 column with ESI(+) ionization and MRM transitions (e.g., m/z 229 → 174 for fragmentation) to quantify sub-ng/L concentrations in water samples .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for substituted triazines?

Methodological Answer:

  • Solvent Effects: Re-run NMR in deuterated DMSO vs. CDCl3_3 to assess hydrogen bonding’s impact on chemical shifts.
  • Dynamic NMR: For conformationally flexible groups (e.g., cyclohexyl), analyze variable-temperature NMR to decouple ring-flip motions .

Q. What statistical models are robust for analyzing dose-response relationships in phytotoxicity assays?

Methodological Answer:

  • Nonlinear Regression: Fit data to a log-logistic model (e.g., Y=d1+(xEC50)bY = \frac{d}{1 + (\frac{x}{EC_{50}})^b}) to estimate EC50_{50} and slope parameters.
  • Bootstrap Resampling: Quantify uncertainty in parameter estimates, particularly for low-dose hormetic effects observed in triazine herbicides .

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